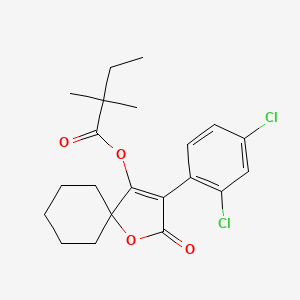

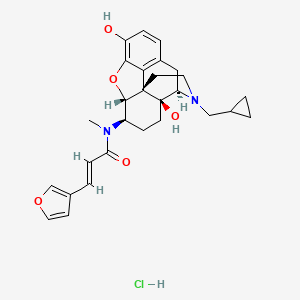

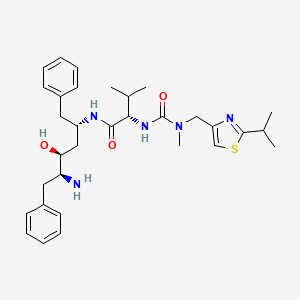

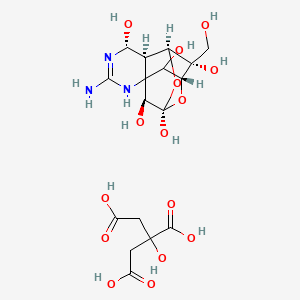

![molecular formula C19H25N5O2 B1663702 1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine CAS No. 197801-88-0](/img/structure/B1663702.png)

1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents used. The presence of functional groups like the methoxy group and the amine group could make the compound reactive towards acids, bases, and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, solubility, and reactivity. The compound’s molecular weight can be determined from its molecular formula .Wissenschaftliche Forschungsanwendungen

PET Imaging Agent Development

1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine has been explored as a potential PET imaging agent. For instance, Kumar et al. (2006) synthesized and evaluated [11C]SN003, a derivative of this compound, as a PET imaging agent for CRF1 receptors in baboons. They found that [11C]SN003 penetrates the blood-brain barrier and accumulates in the brain, although no specific binding to CRF1 receptors was observed, likely due to rapid metabolism or low receptor density (Kumar et al., 2006).

Antimicrobial Applications

The compound's derivatives have been investigated for antimicrobial properties. Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, which exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).

Herbicidal Activity

Substituted triazolo[4,5-c]pyridine compounds, including variants of the parent compound, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, as reported by Moran (2003) (Moran, 2003).

Cancer Research

Wang et al. (2015) studied modifications of a derivative of this compound as a PI3K inhibitor, revealing its potential in cancer research. They found that certain derivatives exhibit remarkable anticancer effects and toxicity when orally administered, and identified compounds with potent antiproliferative activities against human cancer cell lines (Wang et al., 2015).

Structural Analysis

Azev et al. (1976) conducted studies on the structure and properties of related triazolo[4,5-b]pyridines, revealing important insights into the molecular configuration and reactivity of these compounds (Azev et al., 1976).

Wirkmechanismus

Target of Action

SN 003 is a reversible antagonist of the corticotropin-releasing factor receptor 1 (CRFR 1) . CRFR 1 is a receptor that plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal axis.

Mode of Action

SN 003 interacts with its target, CRFR 1, by binding to it and blocking its activity . This prevents the receptor from responding to its natural ligand, corticotropin-releasing factor (CRF), thereby inhibiting the downstream effects of CRF signaling .

Biochemical Pathways

The primary biochemical pathway affected by SN 003 is the CRF signaling pathway . By blocking CRFR 1, SN 003 suppresses the release of adrenocorticotropic hormone (ACTH) induced by CRF . ACTH is a hormone that stimulates the adrenal glands to release cortisol, a steroid hormone that plays a key role in the body’s response to stress.

Result of Action

The primary result of SN 003’s action is the suppression of CRF-induced ACTH release . This can lead to a decrease in cortisol levels, potentially attenuating the body’s stress response. In addition, SN 003 has been shown to attenuate depressive-like behavior in rats , suggesting it may have potential as a treatment for mood disorders.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

Eigenschaften

IUPAC Name |

1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-6-14(11-25-4)24-17-10-13(3)20-19(18(17)22-23-24)21-16-8-7-15(26-5)9-12(16)2/h7-10,14H,6,11H2,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMBHAQCHCEGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)N1C2=C(C(=NC(=C2)C)NC3=C(C=C(C=C3)OC)C)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.